![molecular formula C27H51BBr6O9 B14478910 tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate CAS No. 68555-83-9](/img/structure/B14478910.png)
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is a complex organoboron compound It is characterized by the presence of brominated alkyl groups and borate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate typically involves the reaction of boric acid or borate esters with brominated alcohols. The reaction conditions often require the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid to facilitate esterification. The process may involve heating under reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would be essential to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate can undergo various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to remove bromine atoms, potentially forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s brominated groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: There is potential for its use in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: Its flame-retardant properties make it a candidate for use in materials that require enhanced fire resistance.
Mechanism of Action
The mechanism by which tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate exerts its effects involves the interaction of its brominated alkyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The borate ester functionality may also play a role in stabilizing these intermediates and facilitating their reactivity.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.
Tris(2,3-dibromopropyl) isocyanurate: Used in similar contexts, particularly in materials science and industry.
Uniqueness
Tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate is unique due to its specific combination of brominated alkyl groups and borate ester functionalities
Properties
CAS No. |
68555-83-9 |
|---|---|
Molecular Formula |
C27H51BBr6O9 |
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate |
InChI |
InChI=1S/C27H51BBr6O9/c1-4-25(13-35,16-38-10-22(32)7-29)19-41-28(42-20-26(5-2,14-36)17-39-11-23(33)8-30)43-21-27(6-3,15-37)18-40-12-24(34)9-31/h22-24,35-37H,4-21H2,1-3H3 |
InChI Key |
ZRTVLFVQRKJFCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC(CC)(CO)COCC(CBr)Br)(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
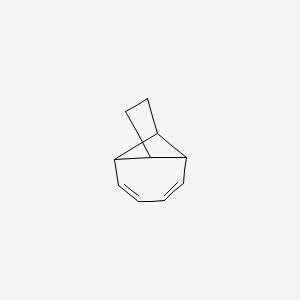
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
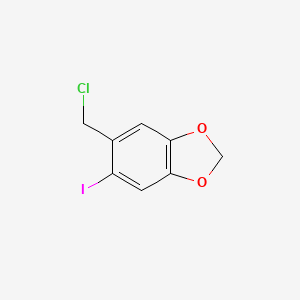
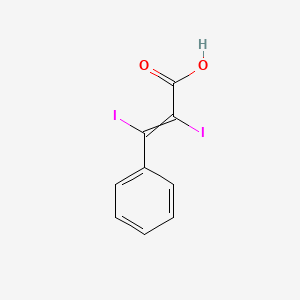
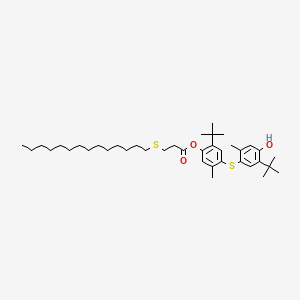
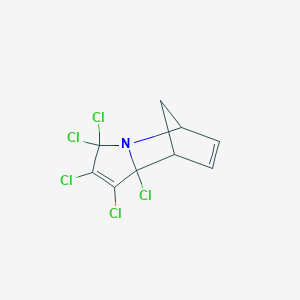
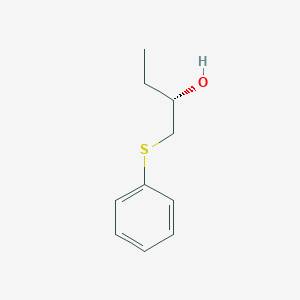
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
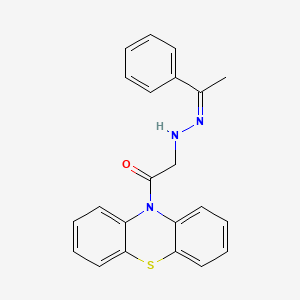
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
